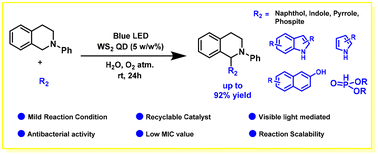Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity†
Organic & Biomolecular Chemistry Pub Date: 2023-11-02 DOI: 10.1039/D3OB01305G
Abstract
Our study introduces an efficient photocatalytic approach for synthesizing biologically significant C1-substituted tetrahydroisoquinoline (THIQ) motifs, employing WS2 quantum dots (QDs) as catalysts. This method enables the formation of C–C and C–P bonds at the C1 position of the THIQ motif. The resulting compounds exhibit substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) bacteria, with low minimum inhibitory concentration (MIC) values. Notably, the WS2 QD catalyst demonstrates recyclability and suitability for gram-scale reactions, underscoring the sustainability and scalability of our approach. Overall, our research presents a versatile and cost-effective strategy for synthesizing C1-substituted THIQ derivatives, highlighting their potential as novel therapeutic agents in biology and medicinal chemistry.


Recommended Literature
- [1] Front cover
- [2] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [3] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [4] DMAP mediated one-pot domino thienannulation: a versatile, regioselective and green mechanochemical route to naphtho[2,3-b]thiophenes†‡
- [5] Structural and electronic configuration of medium-sized strontium doped magnesium SrmMgn clusters and their anions†
- [6] Reusable biocatalytic crosslinked microparticles self-assembled from enzyme-nanoparticle complexes†
- [7] Contents list
- [8] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†
- [9] Atomic Spectrometry Update—Inorganic Mass Spectrometry and X-ray Fluorescence Spectrometry
- [10] Genetic encoding of 2-aryl-5-carboxytetrazole-based protein photo-cross-linkers†










